

Application Notes and Protocols for Labeling Oligonucleotides with Atto 465 NHS Ester

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Compound of Interest		
Compound Name:	Atto 465 NHS ester	
Cat. No.:	B1261320	Get Quote

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This document provides a comprehensive guide to covalently labeling amino-modified oligonucleotides with **Atto 465 NHS ester**. Atto 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a prime choice for a variety of applications in life sciences, including fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule detection.[1][2]

The N-hydroxysuccinimide (NHS) ester of Atto 465 reacts efficiently with primary amino groups on modified oligonucleotides to form a stable amide bond.[3][4] This protocol details the necessary reagents, step-by-step procedures for labeling and purification, and methods for quality control of the final conjugate.

Quantitative Data Summary

The optical properties of Atto 465 are crucial for experimental design and data analysis. The following table summarizes the key quantitative data for Atto 465.



Property	Value	Reference(s)
Molecular Weight (MW)	493 g/mol	[5]
Absorption Maximum (λabs)	453 nm	
Extinction Coefficient (εmax)	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹	_
Emission Maximum (λfl)	506 nm	_
Fluorescence Quantum Yield (ηfl)	75%	
Fluorescence Lifetime (τfl)	5.0 ns	_
Correction Factor (CF260)	1.09	-
Correction Factor (CF280)	0.48	_

Experimental ProtocolsPreparation of Reagents

- Amino-Modified Oligonucleotide: Dissolve the oligonucleotide in a suitable buffer that is free of primary amines, such as 0.2 M carbonate buffer or 0.1 M bicarbonate buffer. The pH should be adjusted to between 8.0 and 9.0 to ensure the amino group is deprotonated and reactive. A typical concentration is 0.1 mM (e.g., 5 nmol in 50 μl).
- Atto 465 NHS Ester Stock Solution: Atto 465 NHS ester is sensitive to moisture. Before
 opening, allow the vial to warm to room temperature to prevent condensation. Prepare a 5
 mg/ml solution of the dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl
 sulfoxide (DMSO). This solution should be prepared immediately before use.
- Reaction Buffer: 0.2 M carbonate buffer or 0.1 M sodium bicarbonate buffer, with the pH adjusted to 8.0-9.0. Buffers containing amines, such as Tris, must be avoided.

Oligonucleotide Labeling Procedure

 In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the freshly prepared Atto 465 NHS ester solution. A typical reaction may involve adding



approximately 50 μ l of the 0.1 mM oligonucleotide solution to 30 μ l of the 5 mg/ml dye solution.

- Incubate the reaction mixture at room temperature for 2 hours with gentle shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.
- The reaction progress can be monitored by techniques such as HPLC to determine the extent of conjugation.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications. A combination of methods is often employed for optimal purity.

- To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
- Add 3 volumes of cold 100% ethanol.
- Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
- Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.
- Carefully decant the supernatant, which contains the majority of the unreacted dye.
- Wash the pellet twice with cold 70% ethanol.
- Briefly dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

For higher purity, chromatographic methods are recommended.

Gel Permeation Chromatography (GPC): This method separates molecules based on size.
 Use a column with a resin appropriate for the size of the oligonucleotide (e.g., Sephadex G-25). Elute with a suitable buffer (e.g., phosphate buffer, pH 7.2). The first fluorescent peak to elute will be the labeled oligonucleotide, followed by the smaller, unreacted dye molecules.

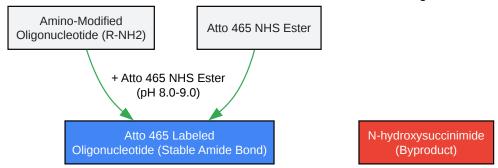


High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is
highly effective for purifying labeled oligonucleotides. A C18 column is typically used with a
gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate). Dual HPLC
purification, once before and once after labeling, can be employed to ensure high purity by
removing failure sequences and excess dye.

Visualizations Signaling Pathway and Experimental Workflow Diagrams



Chemical Reaction of Atto 465 NHS Ester with Amino-Modified Oligonucleotide





Experimental Workflow for Oligonucleotide Labeling and Purification Start: Prepare Reagents Dissolve Amino-Oligo Prepare Atto 465 NHS Ester in Amine-Free Buffer (pH 8-9) Stock Solution in DMF/DMSO Mix Oligo and Dye Solutions Incubate at RT for 2h Purification Ínitial **Ethanol Precipitation** Direct Final (Remove Bulk Free Dye) Optional Final HPLC or Gel Filtration (High Purity Separation) Quality Control & Analysis **UV-Vis Spectroscopy** (Determine Concentration and DoL) End: Purified Labeled Oligonucleotide

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